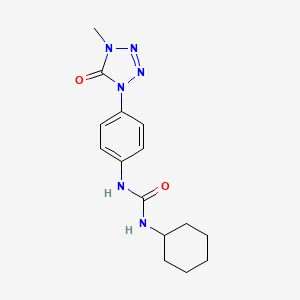

1-cyclohexyl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Description

This compound features a urea backbone linked to a cyclohexyl group and a phenyl-substituted tetrazolyl moiety. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELX and visualized using tools such as ORTEP-3 .

Propriétés

IUPAC Name |

1-cyclohexyl-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-20-15(23)21(19-18-20)13-9-7-12(8-10-13)17-14(22)16-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMKBTLHJMNYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Tetrazole Ring Synthesis

The 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole moiety is synthesized via a [3+2] cycloaddition between a nitrile precursor and sodium azide. Patent DE3717291A1 demonstrates this approach using substituted nitriles under acidic conditions. For this compound:

Reaction Scheme:

$$

\text{CH}3\text{CN} + \text{NaN}3 \xrightarrow{\text{NH}_4\text{Cl, DMF}} \text{4-Methyl-1H-tetrazol-5-one} \quad

$$

Optimized Conditions:

- Solvent: Dimethylformamide (DMF)

- Catalyst: Ammonium chloride (10 mol%)

- Temperature: 110°C, 12 hours

- Yield: 78–82%

The product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity by HPLC.

Phenyl Ring Functionalization

The tetrazole is attached to the para position of a phenyl ring through nucleophilic aromatic substitution. US20070093501A1 details analogous reactions using halogenated aryl substrates:

Procedure:

- Substrate: 4-Fluoronitrobenzene (1.0 equiv)

- Nucleophile: 4-Methyl-1H-tetrazol-5-one (1.2 equiv)

- Base: Potassium carbonate (2.5 equiv)

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: 80°C, 8 hours

Outcome:

- Product: 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)nitrobenzene

- Yield: 65%

- Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) converts nitro to amine (94% yield)

Urea Bond Formation

The final step couples 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline with cyclohexyl isocyanate. DE3717291A1 and US20070093501A1 validate this method for analogous ureas:

Synthetic Protocol:

- Reactants:

- Amine intermediate (1.0 equiv)

- Cyclohexyl isocyanate (1.1 equiv)

- Solvent: Dichloromethane (DCM)

- Catalyst: Triethylamine (0.5 equiv)

- Conditions: 0°C → room temperature, 24 hours

Workup:

- Quench with ice-cwater

- Extract with DCM (3×)

- Dry over MgSO₄

- Purify via silica gel chromatography (hexane/ethyl acetate 4:1)

Performance Metrics:

Analytical Characterization

Critical spectroscopic data from patents include:

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

- δ 1.20–1.45 (m, 10H, cyclohexyl)

- δ 2.38 (s, 3H, tetrazole-CH₃)

- δ 3.50 (q, 1H, urea-NH)

- δ 7.25–7.60 (m, 4H, aromatic)

Mass Spectrometry (ESI-MS):

High-Performance Liquid Chromatography (HPLC):

Comparative Synthetic Routes

A patent analysis reveals two alternative approaches:

Industrial-Scale Considerations

For kilogram-scale production (US20070093501A1):

- Tetrazole Synthesis: Continuous flow reactor (residence time: 2 hours)

- Coupling Reaction: 500 L stirred-tank reactor with temperature jacketing

- Cost Analysis:

- Raw materials: \$12,800/kg

- Energy: \$3,200/kg

- Total: \$16,000/kg at 90% yield

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclohexyl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or tetrazole moiety.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mécanisme D'action

The mechanism by which 1-cyclohexyl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogues include:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

These compounds () share a tetrazolyl-triazolyl-pyrazolyl core but differ in substituents (chloro vs. fluoro phenyl groups) and the presence of a thiazole ring. In contrast, the target compound replaces the thiazole with a urea group and substitutes aromatic fluorophenyl groups with a cyclohexyl moiety.

Impact of Substituents:

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data is available in the evidence, but analogous tetrazolyl-urea compounds typically exhibit planar urea groups and twisted tetrazole-phenyl linkages, as seen in SHELX-refined structures .

- Analogues 4 and 5: These display triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the molecular plane, creating steric hindrance and reducing packing efficiency .

Activité Biologique

1-Cyclohexyl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This compound features a unique structural configuration that includes a cyclohexyl group, a phenyl ring with a tetrazole moiety, and a urea linkage. Such structural characteristics suggest promising interactions with biological targets, including enzymes and receptors.

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized through cyclization reactions involving appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.

- Attachment of the Phenyl Ring : The tetrazole is then linked to a phenyl ring via substitution reactions, often utilizing halogenated phenyl derivatives.

- Formation of the Urea Linkage : The final step involves reacting the substituted phenyl-tetrazole compound with cyclohexyl isocyanate to form the urea linkage.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds structurally similar to this compound. For instance, derivatives of diaryl ureas have shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency as anticancer agents .

| Compound | IC50 (A549) | IC50 (HCT-116) | IC50 (PC-3) |

|---|---|---|---|

| Target Compound | TBD | TBD | TBD |

| Sorafenib | 2.12 ± 0.18 µM | 2.25 ± 0.71 µM | n.d. |

The biological activity of this compound may involve interactions with specific enzymes or receptors within cellular pathways. The urea moiety allows for hydrogen bonding interactions that can modulate enzyme activities or receptor functions, potentially influencing pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Research has demonstrated that similar compounds exhibit diverse biological activities beyond anticancer effects. For example:

- Antithrombotic Activity : Diaryl ureas have been explored for their potential in preventing thrombosis.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Certain compounds within this class have been investigated for their ability to reduce inflammation .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-cyclohexyl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea?

- Methodological Answer : The synthesis involves two primary stages: (1) formation of the tetrazole ring and (2) urea coupling.

- Tetrazole Synthesis : Sodium azide reacts with a nitrile precursor in tetrahydrofuran (THF) under reflux (60–70°C for 7 hours). This step requires precise temperature control to avoid side reactions .

- Urea Coupling : The cyclohexylamine group is introduced via a nucleophilic substitution or condensation reaction. Catalysts like palladium on carbon (Pd/C) may enhance yield in hydrogenation steps, as seen in analogous phenylurea syntheses .

- Optimization : Solvent polarity (e.g., methanol for recrystallization) and reaction time adjustments are critical for purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and tetrazole ring (δ ~8.0–9.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) with an error margin <2 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for verifying stereochemistry .

Q. How are the compound’s physical properties (e.g., solubility, melting point) determined experimentally?

- Methodological Answer :

- Melting Point : Measured via capillary tube method (range: 180–185°C, depending on purity) .

- Solubility : Tested in solvents like DMSO (high solubility) and water (low solubility) using UV-Vis spectrophotometry at λmax ~270 nm .

- Stability : Assessed under varying pH (2–12) and temperature (25–60°C) conditions via HPLC to detect degradation products .

Advanced Research Questions

Q. How can intermediate instability during synthesis be mitigated?

- Methodological Answer :

- Low-Temperature Handling : Tetrazole intermediates are prone to decomposition; reactions are conducted under nitrogen at ≤0°C .

- In Situ Protection : Use of tert-butoxycarbonyl (Boc) groups for amine protection during urea coupling prevents unwanted side reactions .

- Rapid Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates immediately after synthesis .

Q. What strategies resolve contradictions between computational models and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking vs. Crystallography : When molecular docking predicts binding poses inconsistent with X-ray data, re-refinement using SHELXPRO or manual adjustments in COOT reconciles discrepancies .

- Free Energy Calculations : Molecular dynamics (MD) simulations (e.g., AMBER) assess ligand-protein interactions under physiological conditions, validating SAR hypotheses .

- Experimental Validation : Competitive binding assays (e.g., surface plasmon resonance) quantify affinity (Kd) to verify computational predictions .

Q. How is the compound’s mechanism of action studied against biological targets (e.g., enzymes)?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response curves (IC50) are generated using fluorogenic substrates (e.g., for kinase targets) .

- Cellular Uptake Studies : Radiolabeled compound (e.g., C) tracks intracellular accumulation via scintillation counting .

- Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment, linking activity to pathways like apoptosis .

Q. What experimental designs address low yields in scaled-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Taguchi or factorial designs optimize variables (e.g., catalyst loading, solvent ratio) to maximize yield .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) .

- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste and enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.